N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine

Lipid oxidation Amadori product redox behavior Food preservative screening

Researchers seeking to replicate sulfur-specific Maillard aroma pathways often face batch inconsistency with free amino acid/sugar mixtures. Fru-Cys solves this as a defined Amadori rearrangement product (ARP) with a free sulfhydryl group. Key differentiators: - Generates unique sulfur volatiles (thiophenes, thiazoles) not achievable with Fru-Ala or Fru-Gly. - Enables N,S-bidentate metal chelation, forming stable pentaatomic chelate rings. - Acts as a pro-oxidant on lipid substrates (unlike Glc-Cys), useful for cured meat color development. Optimal addition of 2.4% (flour weight) maximizes meaty aroma in baked goods via thiophene formation.

Molecular Formula C9H17NO7S
Molecular Weight 283.295
CAS No. 846568-65-8
Cat. No. B569038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine
CAS846568-65-8
Molecular FormulaC9H17NO7S
Molecular Weight283.295
Structural Identifiers
SMILESC(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O
InChIInChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1
InChIKeyDORRTRFFDBKICV-MLQRGLMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine (CAS 846568-65-8): Amadori Compound Procurement Baseline


N-(1-Deoxy-D-fructos-1-yl)-L-cysteine (Fru-Cys) is a cysteine-derived Amadori rearrangement product (ARP) classified as a 1-amino-1-deoxy-2-ketose, formed through the Maillard reaction between L-cysteine and D-fructose [1]. It belongs to the broader family of N-(1-deoxy-D-fructos-1-yl)-amino acids that function as flavor precursors, browning intermediates, and metal-chelating agents in food systems [2]. The compound contains a free sulfhydryl group on the cysteine side chain, distinguishing it from most other common Amadori compounds and enabling sulfur-specific coordination chemistry and volatile sulfur aroma generation upon thermal degradation [3].

Why N-(1-Deoxy-D-fructos-1-yl)-L-cysteine Cannot Be Substituted by Generic Amadori Compounds


Generic Amadori compounds such as Fru-Ala, Fru-Pro, or Fru-Gly lack the free sulfhydryl (–SH) group present on the cysteine side chain of Fru-Cys. This functional group fundamentally alters three critical performance dimensions: (i) redox behavior shifts from antioxidant to pro-oxidant depending on the sugar partner, with fructose-derived Fru-Cys exhibiting pro-oxidant activity on lipid substrates unlike glucose- or galactose-derived cysteine Amadori products [1]; (ii) volatile flavor generation is diverted toward unique sulfur heterocycles (thiophenes, thiazoles, thiols) that non-sulfur Amadori compounds cannot produce [2]; and (iii) metal coordination involves N,S-bidentate chelation rather than N,O-chelation, yielding distinct complex stability and stoichiometry [3]. Substituting Fru-Cys with a non-cysteine Amadori compound therefore eliminates the sulfur-specific functionality that defines its application value.

Quantitative Comparative Evidence for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine Selection


Fructose-Cysteine Amadori System Exhibits Pro-Oxidant Behavior on Linoleic Acid, Opposite to Glucose- and Galactose-Cysteine Systems

In a comparative study of Amadori model systems prepared from various monosaccharides with DL-cysteine-HCl, the D-fructose-derived system exhibited a slight pro-oxidant effect on linoleic acid oxidation, whereas the D-glucose- and D-galactose-derived systems showed slight antioxidant effects. This sugar-dependent reversal of redox behavior was quantitatively monitored via oxygen uptake measurement of hydroperoxide formation over time [1]. Among all tested aldopentose, aldohexose, and ketohexose systems with cysteine, only D-fructose, D-xylose, and L-arabinose produced pro-oxidant behavior, establishing a structure-specific redox profile for the fructose-cysteine Amadori product [1].

Lipid oxidation Amadori product redox behavior Food preservative screening

Fructose-Cysteine Maillard System Uniquely Generates 2-Acetylthiazole Not Detected in Other Fructose-Amino Acid Systems

In a systematic comparison of volatile aroma compounds produced from fructose reacted with four different amino acids (lysine, serine, threonine, cysteine) under identical thermal conditions, 2-acetylthiazole was detected exclusively in the fructose-cysteine system with a peak area ratio (PAR) of 0.0140 ± 0.0006, while it was not detected (N.D.) in fructose-lysine, fructose-serine, or fructose-threonine systems [1]. This sulfur-containing heterocycle is a key contributor to roasted, meaty, and nutty aroma notes. Additionally, the fructose-cysteine system produced benzaldehyde at the highest PAR (0.0155 ± 0.0003) among all four amino acid systems [1].

Flavor chemistry Maillard reaction Volatile sulfur compounds

Amadori Compounds with Cysteine Produce More Browning and Stronger Aroma Than Equivalent Amino Acid Plus Sugar Mixtures

A direct comparison of model Maillard reaction systems demonstrated that mixtures of pre-formed Amadori compounds with cysteine produced more browning and stronger aromas than equivalent mixtures of the corresponding free amino acids and reducing sugars [1]. This finding was central to patent claims establishing that cysteine-derived Amadori compounds of Formula I (including N-(1-deoxy-D-fructos-1-yl)-L-cysteine) are 'particularly effective at conferring meat flavour in foodstuffs' [2]. The basis for this superiority lies in the fact that free cysteine inhibits the early stages of the Maillard reaction through formation of relatively stable 2-glycosylthiazolidine-4-carboxylic acids; pre-forming the Amadori compound circumvents this inhibitory bottleneck [1].

Flavor precursor efficacy Browning kinetics Maillard reaction optimization

Sulfur-Containing Amadori Compounds Exhibit N,S-Bidentate Metal Chelation Distinct from N,O-Chelation of Non-Sulfur Amadori Compounds

NMR spectroscopic investigation of Pt(II) complexation with sulfur-containing Amadori compounds demonstrated that the fructosyl-cystine derivative FruCyscys coordinates Pt(II) through both nitrogen and sulfur atoms, forming pentaatomic N,S-chelate rings in [Pt₂FruCyscysCl₄] species that link two Pt(II) ions [1]. In contrast, the glucose-cysteine condensation product 2-(1,2,3,4,5-pentahydroxypentyl)-1,3-thiazolidine-4-carboxylic acid (GlcCys) exhibited 'great instability' that prevented formation of its Pt(II) complexes altogether [1]. Among 12 Amadori compounds systematically screened for Cu2+, Fe2+, and Zn2+ chelation, all compounds including the cysteine-derived Fru-Cys showed effective chelation, with the chelating effect for Cu2+ and Fe2+ superior to that for Zn2+ [2].

Metal chelation Coordination chemistry Amadori compound speciation

Cysteine-Glucose Amadori Product Addition to Baked Foods Quantitatively Increases Pyrazine, Thiophene, and Furan Volatiles

Addition of cysteine-glucose Amadori rearrangement product to biscuit formulations resulted in a quantitative shift in volatile compound profiles measured by GC-MS. Pyrazine volatile compounds increased from 2 (blank) to 10 with Amadori product addition, thiophene volatiles from 0 to 3, and furan volatiles from 0 to 2 [1]. A total of 30 different volatile compounds were detected. The addition level of 2.4% (w/w based on flour weight) was identified as optimal for promoting thiophene formation, enhancing the meaty aroma character of the biscuits [1]. This demonstrates that the pre-formed Amadori compound, when used as a food ingredient, generates aroma-active volatile profiles that are qualitatively and quantitatively distinct from the unsupplemented baseline.

Food flavor enhancement Bakery applications Volatile aroma profiling

High-Value Application Scenarios for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine Based on Quantitative Evidence


Meaty and Roasted Flavor Precursor for Processed Foods and Savory Products

Based on evidence that Amadori compounds with cysteine produce stronger aromas than free amino acid–sugar mixtures [1], and that fructose-cysteine systems uniquely generate 2-acetylthiazole not formed in other fructose–amino acid systems [2], Fru-Cys serves as a high-efficiency flavor precursor for meaty, roasted, and savory flavor profiles. In biscuit applications, the cysteine-glucose Amadori product increased sulfur heterocycles (thiophenes) from undetectable to three distinct compounds and pyrazines from 2 to 10 [3]. Optimal addition at 2.4% (flour weight basis) maximizes thiophene formation for enhanced meaty aroma.

Lipid-Containing Food Systems Requiring Controlled Redox Modulation

The fructose-derived cysteine Amadori product exhibits pro-oxidant behavior on linoleic acid, qualitatively opposite to the antioxidant behavior of glucose- and galactose-derived cysteine Amadori products [4]. This sugar-specific redox directionality means that formulators can select Fru-Cys when a pro-oxidant effect is desired (e.g., in cured meat color development or specific flavor generation pathways), or deliberately avoid it in favor of Glc-Cys when antioxidant protection of unsaturated lipids is required. No other common Amadori compound class offers this sugar-dependent redox switching.

Metal Chelation Applications Requiring N,S-Bidentate Coordination Chemistry

The sulfhydryl group of Fru-Cys enables N,S-bidentate metal chelation that is structurally distinct from the N,O-chelation of all non-sulfur Amadori compounds [5]. This coordination mode, demonstrated in Pt(II) complexation studies where FruCyscys forms stable dinuclear N,S-chelate complexes while the corresponding glucose-thiazolidine is too unstable for complex formation [5], makes Fru-Cys the only Amadori compound class capable of forming pentaatomic N,S-chelate rings. Among 12 Amadori compounds screened for Cu2+, Fe2+, and Zn2+ chelation, Fru-Cys contributes to the class-level chelation capacity, though Fru-His remains the strongest individual chelator [6].

Research Standard for Maillard Reaction Intermediate Studies in Sulfur-Containing Systems

The compound serves as an essential analytical standard for studying Maillard reaction pathways in cysteine-containing food systems. The structural characterization data available from NMR studies of related sulfur-containing Amadori compounds [5] and the systematic screening of 12 Amadori compounds for metal chelation [6] establish Fru-Cys as a necessary reference compound for any investigation comparing Amadori compound reactivity as a function of amino acid side-chain functionality, particularly where sulfur-specific degradation pathways, volatile formation, or metal interactions are being evaluated.

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